molecular formula C16H21ClN2O3S B2883120 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 941886-90-4

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2883120
CAS No.: 941886-90-4
M. Wt: 356.87
InChI Key: GLBKONMEPXIYIR-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide is a synthetic small molecule of interest in chemical and pharmaceutical research. The compound features a cyclohexanecarboxamide group linked to an aniline ring, which is further substituted with a chlorine atom and a 1,1-dioxidoisothiazolidine group. The isothiazolidin-1,1-dioxide moiety is a sulfonamide-containing saturated isothiazole derivative, a functional group known to be present in compounds with various biological activities . While the specific mechanism of action for this compound is not fully elucidated, its structure suggests potential as a key intermediate or scaffold for developing enzyme inhibitors or receptor modulators. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex chemical entities in medicinal chemistry programs. It is supplied with guaranteed high purity and stability for reliable research outcomes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3S/c17-14-8-7-13(18-16(20)12-5-2-1-3-6-12)11-15(14)19-9-4-10-23(19,21)22/h7-8,11-12H,1-6,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBKONMEPXIYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By inhibiting CDK2, the compound disrupts the progression of the cell cycle, potentially leading to cell cycle arrest. This can have downstream effects on cell growth and proliferation.

Result of Action

The inhibition of CDK2 by the compound can lead to cell cycle arrest, preventing cells from dividing and proliferating. This could potentially be used to halt the growth of rapidly dividing cells, such as cancer cells.

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 4-chloroaniline and isothiazolidine-1,1-dioxide.
  • Nitration and Reduction : 4-chloroaniline undergoes nitration followed by reduction to yield the corresponding amine.
  • Cyclization and Acylation : The amine is reacted with isothiazolidine-1,1-dioxide to form the isothiazolidinyl derivative, which is then acylated with cyclohexanecarboxylic acid chloride under suitable conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isothiazolidine moiety plays a crucial role in modulating enzyme activity:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.
  • Folic Acid Synthesis Interference : Similar to other sulfonamides, it may mimic para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase, leading to reduced folic acid synthesis in bacteria.

Biological Activity

Several studies have focused on the biological activities of this compound:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disrupting cell wall synthesis or inhibiting key metabolic pathways in bacteria. For instance:

  • Activity Against Gram-positive Bacteria : Studies have shown that related compounds demonstrate significant activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound can induce apoptosis in various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Mitochondrial dysfunction

These results suggest a promising avenue for further development as an anticancer agent .

Study 1: Antiviral Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored related compounds as inhibitors of hepatitis C virus (HCV). Although not directly tested on this compound, the findings indicated that compounds targeting similar pathways could exhibit antiviral properties against HCV genotypes .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of related compounds showed that modifications at the phenyl ring significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against bacterial strains, indicating that N-(4-chloro...) may also benefit from similar structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure : Contains a phthalimide core (isoindole-1,3-dione) with a chlorine atom at the 3-position and a phenyl group at the 2-position (Fig. 1, ).
  • The isothiazolidine sulfone group in the target compound introduces polarity, unlike the planar, rigid phthalimide system.
  • Applications: Used as a monomer precursor for polyimides due to its high thermal stability . The target compound’s sulfone group may favor solubility in polar solvents, expanding its utility in polymer synthesis.

Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)carbamate

  • Structure : Features a chlorophenyl ring substituted with a trifluoromethyl-imidazole group and a dichloro-fluorophenyl-isoxazole carbamate ().
  • Key Differences :
    • The target compound lacks fluorinated groups and carbamate linkages, which are critical for pesticidal activity in analogs like this.
    • The isothiazolidine sulfone group may offer distinct hydrogen-bonding interactions compared to the imidazole’s π-stacking capability.
  • Applications : Such carbamates are often bioactive; the target compound’s amide linkage and sulfone group may position it as a herbicide or fungicide precursor .

N-(3,4-dichlorophenyl) propanamide (Propanil)

  • Structure : A simple dichlorophenyl amide with a propanamide side chain ().
  • Key Differences :
    • Propanil lacks heterocyclic substituents, relying on chloro groups for herbicidal activity.
    • The target compound’s isothiazolidine sulfone and cyclohexane groups may enhance binding to enzymatic targets (e.g., acetolactate synthase in plants).
  • Applications : Propanil is a widely used herbicide; the target compound’s complexity may improve selectivity or reduce resistance development .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Cyclohexanecarboxamide-phenyl Cl, 1,1-dioxidoisothiazolidinyl Polymer intermediates, agrochemicals
3-Chloro-N-phenyl-phthalimide Phthalimide Cl, phenyl Polyimide synthesis
Ethyl N-[4-chloro-3-(imidazolyl)phenyl]carbamate Carbamate-phenyl Cl, trifluoromethyl-imidazole Pesticides
Propanil Propanamide-phenyl 3,4-dichloro Herbicides

Research Findings and Implications

  • Synthetic Utility : The sulfone group in the target compound’s isothiazolidine ring enhances solubility, a property critical for formulation in agrochemicals .
  • Bioactivity Trends : Chlorinated aromatic systems (as in Propanil) are associated with herbicidal activity, while sulfone-containing heterocycles (e.g., isothiazolidine dioxide) may improve systemic transport in plants .
  • Gaps in Evidence: No direct pharmacological or pesticidal data for the target compound were found in the provided sources. Further studies are needed to validate its efficacy and safety.

Q & A

What are the critical steps and challenges in synthesizing N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide?

Basic
The synthesis involves multi-step organic reactions:

  • Step 1: Formation of the chlorophenyl-isothiazolidine scaffold via nucleophilic substitution or cyclization reactions under controlled pH and temperature .
  • Step 2: Coupling the cyclohexanecarboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
  • Step 3: Purification via column chromatography or recrystallization to isolate the final product, with yields often limited by competing side reactions (e.g., oxidation of the isothiazolidine ring) .

Key Challenges:

  • Maintaining regioselectivity during chlorination of the phenyl ring .
  • Avoiding decomposition of the dioxidoisothiazolidin group under acidic/basic conditions .

How can researchers validate the structural integrity of this compound?

Basic
Methodology:

  • Nuclear Magnetic Resonance (NMR): Assign signals for the chlorophenyl (δ 7.2–7.5 ppm), isothiazolidine (δ 3.1–3.5 ppm), and cyclohexane (δ 1.2–2.1 ppm) groups. Use 1H^1H-1H^1H COSY to resolve overlapping peaks .
  • Mass Spectrometry (MS): Confirm the molecular ion peak (e.g., [M+H]+^+) with high-resolution ESI-MS, ensuring mass accuracy < 5 ppm .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or hydrogen-bonding networks .

How can reaction conditions be optimized to improve synthetic yield?

Advanced
Experimental Design:

  • Temperature: Screen reactions between 0°C and 80°C; higher temperatures accelerate coupling but may degrade the dioxidoisothiazolidin group .
  • Solvent: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for amidation efficiency .
  • Catalyst: Test Lewis acids (e.g., ZnCl2_2) to stabilize intermediates during cyclization .

Example Optimization Table:

ParameterTested RangeOptimal ConditionYield ImprovementReference
Temperature0–80°C40°C15%
SolventDMF vs. DCMDMF22%
CatalystZnCl2_20.5 eq.10%

How to resolve contradictions in spectral data during characterization?

Advanced
Case Study: Discrepancies in 1H^1H-NMR aromatic proton signals may arise from rotational isomerism in the carboxamide group.
Resolution Workflow:

Variable Temperature (VT) NMR: Perform at 25°C and −40°C to observe coalescence of split peaks .

DFT Calculations: Model possible conformers and compare theoretical/experimental chemical shifts .

2D NOESY: Identify spatial proximity between cyclohexane and phenyl protons to confirm dominant conformer .

What mechanistic hypotheses exist for its biological activity?

Advanced
Proposed Mechanisms:

  • Enzyme Inhibition: The dioxidoisothiazolidin group may act as a sulfonamide mimic, inhibiting carbonic anhydrase or cysteine proteases via active-site coordination .
  • Receptor Binding: Molecular docking suggests high affinity for G-protein-coupled receptors (GPCRs) due to the chlorophenyl group’s hydrophobic interactions .

Validation Methods:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kon_\text{on}, koff_\text{off}) with purified targets .
  • Knockout Models: Use CRISPR-edited cell lines to assess target specificity .

How to address contradictory bioactivity data across studies?

Advanced
Root Causes:

  • Assay Variability: Differences in cell viability protocols (MTT vs. resazurin) may skew IC50_{50} values .
  • Solubility Issues: Poor aqueous solubility (>100 µM) leads to false negatives in cellular assays .

Mitigation Strategies:

  • Standardize Assays: Use identical cell lines (e.g., HEK293) and positive controls (e.g., staurosporine) .
  • Formulation: Co-solvents (DMSO ≤ 0.1%) or liposomal encapsulation to enhance bioavailability .

What computational tools predict its reactivity and target interactions?

Advanced
Tools and Workflows:

  • Molecular Dynamics (MD): Simulate ligand-receptor binding using AMBER or GROMACS; focus on RMSD < 2.0 Å for stable complexes .
  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
  • Pharmacophore Modeling: Map essential features (H-bond acceptors, aromatic rings) using Schrödinger Phase .

How to validate analytical methods for quantifying this compound?

Advanced
Validation Protocol (ICH Guidelines):

  • Linearity: R2^2 ≥ 0.998 across 1–100 µg/mL (HPLC-UV, λ = 254 nm) .
  • Precision: Intra-day RSD < 2% via triplicate injections .
  • LOD/LOQ: LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL using signal-to-noise ratios .

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